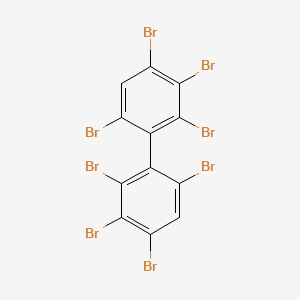
2,2',3,3',4,4',6,6'-Octabromobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are added to various materials such as plastics, textiles, and electronic devices to reduce their flammability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent, such as bromine or a bromine-containing compound, under controlled conditions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired level of bromination .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is typically purified through crystallization or other separation techniques to remove any impurities .
化学反应分析
Types of Reactions
2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form brominated biphenyl oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated biphenyls.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace bromine atoms in the compound.
Major Products Formed
The major products formed from these reactions include various brominated biphenyl derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Studied for its potential effects on human health, particularly its role as an endocrine disruptor.
作用机制
The mechanism of action of 2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This activation leads to the metabolism and detoxification of various xenobiotic compounds .
相似化合物的比较
Similar Compounds
2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl: Another polybrominated biphenyl with a similar structure but different bromination pattern.
2,2’,3,3’,4,4’,5,6-Octabromobiphenyl: Differently brominated biphenyl with unique properties.
2,2’,3,3’,5,5’,6,6’-Octabromobiphenyl: Another variant with a distinct bromination pattern.
Uniqueness
2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity, toxicity, and environmental persistence. Its distinct properties make it a valuable compound for studying the behavior of polybrominated biphenyls and their impact on human health and the environment .
属性
CAS 编号 |
119264-59-4 |
|---|---|
分子式 |
C12H2Br8 |
分子量 |
785.4 g/mol |
IUPAC 名称 |
1,2,3,5-tetrabromo-4-(2,3,4,6-tetrabromophenyl)benzene |
InChI |
InChI=1S/C12H2Br8/c13-3-1-5(15)9(17)11(19)7(3)8-4(14)2-6(16)10(18)12(8)20/h1-2H |
InChI 键 |
TUXCLUQAWBNRIW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)C2=C(C(=C(C=C2Br)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















